molecular formula C12H19N B13061900 [4-(2-Methylbutan-2-yl)phenyl]methanamine

[4-(2-Methylbutan-2-yl)phenyl]methanamine

Cat. No.: B13061900
M. Wt: 177.29 g/mol
InChI Key: LFDGDTMOBLZAPS-UHFFFAOYSA-N
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Description

[4-(2-Methylbutan-2-yl)phenyl]methanamine is a chemical compound with the molecular formula C12H19NThis compound is a white crystalline powder commonly used in various fields of research, including medical, environmental, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Methylbutan-2-yl)phenyl]methanamine typically involves the alkylation of aniline derivatives. One common method is the reaction of 4-tert-pentylbenzyl chloride with ammonia or an amine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps for purification and crystallization to ensure the compound meets the required purity standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

[4-(2-Methylbutan-2-yl)phenyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted phenylmethanamines.

Scientific Research Applications

[4-(2-Methylbutan-2-yl)phenyl]methanamine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems and as a precursor for biologically active molecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-(2-Methylbutan-2-yl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    [4-(2-Methylbutan-2-yl)phenyl]methanol: Similar structure but with a hydroxyl group instead of an amine group.

    [4-(2-Methylbutan-2-yl)phenyl]acetic acid: Contains a carboxylic acid group instead of an amine group.

    [4-(2-Methylbutan-2-yl)phenyl]ethanamine: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

[4-(2-Methylbutan-2-yl)phenyl]methanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its tert-pentyl group provides steric hindrance, affecting its reactivity and interaction with molecular targets .

Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

[4-(2-methylbutan-2-yl)phenyl]methanamine

InChI

InChI=1S/C12H19N/c1-4-12(2,3)11-7-5-10(9-13)6-8-11/h5-8H,4,9,13H2,1-3H3

InChI Key

LFDGDTMOBLZAPS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)CN

Origin of Product

United States

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